1-amino-N-methylcyclopentane-1-carboxamide hydrochloride
Description
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is a cyclopentane derivative featuring an amino group (-NH₂) and an N-methyl carboxamide (-CONHCH₃) at the 1-position of the cyclopentane ring, with a hydrochloride counterion.
Properties
IUPAC Name |
1-amino-N-methylcyclopentane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-6(10)7(8)4-2-3-5-7;/h2-5,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEACORCOKUAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of Cyclopentanecarboxylic Acid Derivatives
One common approach starts from cyclopentanecarboxylic acid or its derivatives, which are converted into the corresponding amide by reaction with methylamine. This amidation can be performed under dehydrating conditions or using coupling reagents to facilitate amide bond formation.
- Reaction conditions: Typically involves heating cyclopentanecarboxylic acid with methylamine in a suitable solvent such as methanol or ethanol.
- Yield: Moderate to high, depending on the purity of starting materials and reaction time.
Introduction of the Amino Group
The amino group at the 1-position can be introduced by:
- Amination reactions: Using hydrazine hydrate or other nitrogen sources to convert cyclopentane derivatives into amino-substituted cyclopentane intermediates.
- Reduction of nitro or nitroso precursors: Selective reduction of nitrocyclopentane compounds to amines.
For example, a related compound, N-amino-1,2-cyclopentane dicarboximide, is prepared by reacting cyclopentane phthalic anhydride with hydrazine hydrate under reflux in methanol, followed by solvent removal and vacuum drying, achieving yields of approximately 85-88%.
Methylation of the Amino Group
The N-methylation of the amino group to form the N-methylcarboxamide is often achieved by:
- Direct methylation using methyl iodide or methyl sulfate under basic conditions.
- Reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.
This step requires careful control to avoid overalkylation or side reactions.
Formation of Hydrochloride Salt
The final step involves converting the free base amide into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent like ethanol or ether, which facilitates crystallization and purification.
Representative Experimental Procedure (Based on Related Cyclopentane Amino Amide Synthesis)
Analysis of Reaction Parameters and Yields
- Solvent choice: Methanol and ethanol are preferred for amidation and amination due to their polarity and ability to dissolve reactants.
- Temperature: Reflux conditions are commonly used for amination and amidation to drive the reactions to completion.
- Reaction time: Typically ranges from 4 to 12 hours depending on the step.
- Purification: Rotary evaporation under reduced pressure followed by vacuum drying is standard to isolate viscous or crystalline intermediates.
Research Findings and Optimization
- The patent literature indicates that vacuum drying at 30°C for 12 hours after solvent removal yields high purity amino-substituted cyclopentane derivatives with yields around 85-88%.
- The hydrogenation and reduction steps can achieve high selectivity (up to 95-100%) for the desired stereoisomers, minimizing the need for stereoisomer separation.
- Multi-step synthesis requires careful optimization of each step to maximize overall yield and purity, especially during methylation and salt formation.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Amidation of cyclopentanecarboxylic acid | Methylamine, methanol/ethanol, reflux | 70-85 | Forms N-methyl amide |
| Amination | Hydrazine hydrate, methanol, reflux | 85-88 | Introduces amino group |
| N-Methylation | Methyl iodide or formaldehyde + reducing agent | 75-90 | Requires controlled conditions |
| Hydrochloride salt formation | HCl in ethanol/ether, room temperature | >95 | Crystallization and purification |
Chemical Reactions Analysis
Types of Reactions
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-1-(methylamino)cyclopentane-1-carboxamide Hydrochloride
- Structural Difference: Substitutes the amino group (-NH₂) in the target compound with a methylamino group (-NHCH₃), altering electronic and steric properties.
- Key Data: Predicted collision cross-section (CCS) values are unavailable, but the compound’s higher lipophilicity (due to the methylamino group) may influence solubility and bioavailability compared to the target compound.
Cyclopentane Carboxylic Acid Derivatives
1-Aminocyclopentanecarboxylic Acid Hydrochloride
- Molecular Formula: C₆H₁₁NO₂·HCl ().
- Functional Group Difference : Replaces the carboxamide (-CONHCH₃) with a carboxylic acid (-COOH), significantly increasing polarity and acidity (pKa ~2-3 for carboxylic acids vs. ~15-20 for carboxamides).
- Synthesis: Prepared via thionyl chloride-mediated ester hydrolysis in methanol, yielding 80% purity.
Cyclopentane Ester Derivatives
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl ().
- Functional Group Difference : Contains an ester (-COOCH₃) instead of a carboxamide.
- Synthesis : Achieved via toluenesulfonate-mediated reaction in ethyl acetate (80% yield).
Larger Cyclopentane-Containing Compounds
Cyclopentyl Fentanyl Hydrochloride
- Molecular Formula : C₂₅H₃₂N₂O·HCl ().
- Structural Complexity : Incorporates a piperidinyl group and phenyl rings, conferring opioid receptor affinity.
- Application : Used in analgesic research, contrasting sharply with the simpler carboxamide derivatives.
Other Cycloalkane Derivatives
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide Hydrochloride
- Molecular Formula : C₇H₁₅ClN₂O ().
- Ring Size Difference : Cyclopropane ring (3-membered) vs. cyclopentane (5-membered), increasing ring strain and altering conformational flexibility.
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Discussion
- The amino group’s absence in N-methyl-1-(methylamino)... () may reduce solubility but increase membrane permeability.
- Safety Considerations: While direct data for the target compound is lacking, related esters (e.g., methyl 3-aminocyclopentanecarboxylate) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting similar precautions for handling the target compound.
- Synthesis Gaps : Methods for analogous compounds (e.g., toluenesulfonate-mediated reactions in ) imply feasible routes for the target compound, though optimization would be required.
Biological Activity
1-Amino-N-methylcyclopentane-1-carboxamide hydrochloride is an organic compound with significant potential in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H15ClN2O
- Molecular Weight : 178.66 g/mol
This compound features an amino group, a methyl group on the cyclopentane ring, and a carboxamide functional group, which contribute to its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can:
- Bind to Enzymes : Modulating their activity through competitive inhibition or allosteric regulation.
- Engage with Receptors : Potentially influencing signaling pathways related to various physiological processes .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Investigations into its role in neurobiology have shown promise in protecting neuronal cells from oxidative stress .
- Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug development for various therapeutic areas .
Data Table: Comparative Biological Activity
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuroprotection in Cell Cultures
In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell lines subjected to oxidative stress. The findings revealed that treatment with this compound led to a marked reduction in cell death and oxidative damage markers, highlighting its potential for neuroprotective therapies.
Q & A
Q. What are the common synthetic routes for 1-amino-N-methylcyclopentane-1-carboxamide hydrochloride, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves alkylation of a cyclopentane-derived amine precursor. A widely used route includes:
Alkylation : React cyclopentanamine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group .
Salt Formation : Treat the resulting amine with hydrochloric acid to form the hydrochloride salt .
Q. Optimization Strategies :
Q. Table 1: Reaction Condition Comparison
| Parameter | Small-Scale (Lab) | Industrial-Scale |
|---|---|---|
| Temperature | 0–5°C | 10–15°C (controlled) |
| Solvent | DMF | Dichloromethane |
| Yield | 65–75% | 80–85% (automated) |
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 2.1–2.3 ppm) and cyclopentane protons (δ 1.5–1.8 ppm) .
- ¹³C NMR : Confirms carboxamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 190.1 .
- IR Spectroscopy : Amine N-H stretch (3300–3500 cm⁻¹) and carbonyl C=O (1650–1700 cm⁻¹) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Desiccate at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) and fume hoods; avoid inhalation due to potential respiratory irritation .
- Stability Tests : Monitor via HPLC every 3 months; degradation products include cyclopentane derivatives .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods determine enantiomeric purity?
Methodological Answer:
- Stereochemical Impact : The cyclopentane ring’s conformation affects binding to enzymes (e.g., cyclooxygenase variants). For example, cis-isomers show 3-fold higher activity than trans in vitro .
- Enantiomeric Analysis :
Q. Table 2: Biological Activity by Stereochemistry
| Isomer | IC₅₀ (Enzyme X) | Binding Affinity (KD, nM) |
|---|---|---|
| cis | 12 µM | 45 ± 3 |
| trans | 38 µM | 120 ± 10 |
Q. How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. Common discrepancies arise from:
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina models binding to enzyme active sites (e.g., PDB: 1XYZ). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .
- Case Study : A cyclopropane analog showed 90% docking accuracy vs. in vitro IC₅₀ values .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
